1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide is a chemical compound with the molecular formula C9H12NO3P This compound is characterized by its unique structure, which includes a pyrrolo ring fused with an oxazaphosphinine ring
Vorbereitungsmethoden
The synthesis of 1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide involves several steps. One common method includes the reaction of a pyrrole derivative with a phosphine oxide under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine 1-oxide can be compared with other similar compounds, such as:
1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphorine: This compound has a similar structure but lacks the oxide group.
1-Methoxy-3,4-dimethylpyrrolo(1,2-c)(1,3,2)oxazaphosphinine: This compound is similar but has different substituents on the pyrrolo ring. The uniqueness of this compound lies in its specific structure and the presence of the oxide group, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
66261-93-6 |
---|---|
Molekularformel |
C9H12NO3P |
Molekulargewicht |
213.17 g/mol |
IUPAC-Name |
1-methoxy-3,4-dimethylpyrrolo[1,2-c][1,3,2]oxazaphosphinine 1-oxide |
InChI |
InChI=1S/C9H12NO3P/c1-7-8(2)13-14(11,12-3)10-6-4-5-9(7)10/h4-6H,1-3H3 |
InChI-Schlüssel |
JJSRSAWPRLKWJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OP(=O)(N2C1=CC=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.